molecular formula C9H14O4 B8634064 1,4,8-Trioxaspiro[4.5]dec-6-ylacetaldehyde

1,4,8-Trioxaspiro[4.5]dec-6-ylacetaldehyde

Cat. No. B8634064
M. Wt: 186.20 g/mol
InChI Key: SHXQNCRKUIRWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,8-Trioxaspiro[4.5]dec-6-ylacetaldehyde is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,8-Trioxaspiro[4.5]dec-6-ylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,8-Trioxaspiro[4.5]dec-6-ylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4,8-Trioxaspiro[4.5]dec-6-ylacetaldehyde

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

InChI

InChI=1S/C9H14O4/c10-3-1-8-7-11-4-2-9(8)12-5-6-13-9/h3,8H,1-2,4-7H2

InChI Key

SHXQNCRKUIRWAH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12OCCO2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(prop-2-en-1-yl)tetrahydro-4H-pyran-4-one (1.00 g, 7.13 mmol), ethylene glycol (0.597 mL, 10.70 mmol) and p-toluenesulfonic acid monohydrate (0.136 g, 0.713 mmol) in toluene (30 mL) was heated to 120° C. overnight. The reaction was then cooled to rt and concentrated. The residue was purified via column chromatography and used in the next step. To a mixture of 6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane (0.840 g, 4.56 mmol) and osmium tetraoxide (2.5 wt % in T-BuOH, 0.551 mL, 0.046 mmol) in THF (15 mL) and water (5 mL) at rt was added sodium periodate (2.15 g, 1.19 mmol) portionwise over 5 min. The mixture was stirred at rt for 2 hr. The reaction was then quenched with sat'd. aq. sodium sulfite. The mixture was extracted 3× with Et2O. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 9.71 (s, 1H), 3.81-3.99 (m, 6H), 3.64-3.70 (m, 1H), 3.47 (dd, 1H, J=8.6 Hz, 11.5 Hz), 2.49-2.57 (m, 2H), 2.18-2.26 (m, 1H), 1.65-1.82 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.597 mL
Type
reactant
Reaction Step One
Quantity
0.136 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.551 mL
Type
catalyst
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three

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